3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
説明
特性
分子式 |
C24H26ClN5O3 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-8-10-29(11-9-28)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11,15H2,1-3H3 |
InChIキー |
UEPBSRIQWVZHDV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=C(C=C5)Cl)OC)OC |
製品の起源 |
United States |
準備方法
Fischer Indole Cyclization
Japp–Klingemann Reaction
-
Method : 2-Chloro-3-nitropyridines undergo SNAr substitution with acetoacetic esters, followed by azo-coupling and cyclization.
-
Conditions : Arenediazonium tosylates, DBU base, one-pot azo-coupling/deacylation.
-
Advantage : Avoids isolation of intermediates, improving efficiency (yield: 70–85%).
Introduction of the 5-Methyl Group
The 5-methyl substituent is introduced via alkylation or Mannich reactions :
Direct Alkylation
Reductive Amination
Functionalization at the 3-Position
The 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl} side chain is introduced via nucleophilic substitution or Mannich reactions :
Chloromethyl Intermediate Formation
Piperazine Coupling
Optimization of 7,8-Dimethoxy Groups
The dimethoxy groups are typically introduced early via electrophilic aromatic substitution or Ullmann coupling :
Pre-functionalized Indole Synthesis
Post-functionalization
Final Cyclization and Purification
-
Cyclization : Intramolecular lactam formation using POCl or PCl.
-
Purification : Column chromatography (SiO, EtOAc/hexane) or recrystallization (EtOH/HO).
Comparative Analysis of Synthetic Routes
Challenges and Solutions
化学反応の分析
科学研究への応用
3-{[4-(4-クロロフェニル)ピペラジン-1-イル]メチル}-7,8-ジメトキシ-5-メチル-3,5-ジヒドロ-4H-ピリダジノ[4,5-b]インドール-4-オン: は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生体高分子との相互作用について研究されています。
医学: うつ病や不安などの神経および精神疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression and anxiety.
作用機序
3-{[4-(4-クロロフェニル)ピペラジン-1-イル]メチル}-7,8-ジメトキシ-5-メチル-3,5-ジヒドロ-4H-ピリダジノ[4,5-b]インドール-4-オン がその効果を発揮する仕組みには、神経伝達物質受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、細胞シグナル伝達経路の変化につながる可能性があります。たとえば、セロトニンまたはドーパミン受容体におけるアゴニストまたはアンタゴニストとして作用し、気分や行動に影響を与える可能性があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares its pyridazinoindole core with 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (). Key differences lie in the substituents:
- Target compound : 4-(4-chlorophenyl)piperazine group.
- Analog (): Benzyl(methyl)amino group.
Theoretical Property Comparisons
For instance:
- The electron-withdrawing 4-chlorophenyl group in the target compound may lower the HOMO energy, affecting redox stability.
- The benzyl(methyl)amino group in the analog () might increase lipophilicity, as predicted by logP calculations.
Table 1: Structural and Hypothetical Property Comparison
生物活性
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H33ClN2O5
- Molecular Weight : 460.01 g/mol
- Key Functional Groups :
- Piperazine ring
- Dimethoxy groups
- Pyridazino-indole structure
Structural Insights
The compound features a fused ring system that includes both five-membered and ten-membered rings. The presence of the piperazine moiety is significant as it is often associated with various biological activities, including neuropharmacological effects.
Pharmacological Effects
- Neuroprotective Activity :
-
Antidepressant Potential :
- The piperazine group is commonly linked to antidepressant activity. Compounds containing this moiety have been shown to interact with serotonin receptors, which are crucial in mood regulation.
- Antimicrobial Activity :
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : Compounds with similar structures often modulate neurotransmitter systems by acting on serotonin and dopamine receptors.
- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase and urease, contributing to their pharmacological profiles .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of SSR180575 (a structurally similar compound), it was found that administration significantly increased the survival rate of motoneurons following injury. The study concluded that the compound's neuroprotective effects were mediated through steroid-related pathways, enhancing neuronal repair mechanisms .
Study 2: Antibacterial Activity
Another study evaluated the antibacterial efficacy of piperazine derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that certain compounds exhibited strong inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key considerations in designing a synthesis pathway for this compound?
The synthesis of this complex heterocyclic compound requires multi-step organic reactions. Key steps include:
- Intermediate preparation : Synthesis of the piperazine and pyridazinoindolone moieties separately. For example, the 4-(4-chlorophenyl)piperazine fragment can be prepared via nucleophilic substitution of 1-chloro-4-nitrobenzene with piperazine, followed by reduction .
- Coupling reactions : The methyl group bridging the piperazine and pyridazinoindolone cores may involve alkylation or Mitsunobu reactions under inert atmospheres to prevent oxidation .
- Purification : Use column chromatography or recrystallization to isolate intermediates, with LC-MS or NMR to confirm purity (>95%) .
- Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) to enhance yields. For example, using DMF as a solvent for SN2 reactions improves nucleophilicity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry, particularly for the methyl bridge and piperazine orientation .
- NMR spectroscopy : Assign peaks using H, C, and 2D techniques (e.g., COSY, HSQC) to verify substituent positions (e.g., methoxy groups at C7/C8) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- Comparative analysis : Cross-reference spectral data with structurally related compounds, such as pyridazinoindolone derivatives .
Q. What methodological approaches are recommended for initial pharmacological screening?
- Receptor binding assays : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligands (e.g., H-ketanserin for 5-HT). Measure IC values to assess affinity .
- Enzyme inhibition studies : Test activity against phosphodiesterases (PDEs) or kinases via fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to evaluate acute toxicity at 10–100 μM concentrations .
Advanced Research Questions
Q. How should contradictions in reported pharmacological efficacy across studies be resolved?
- Replicate experiments : Ensure identical assay conditions (pH 7.4 buffer, 37°C incubation) and cell lines (e.g., CHO-K1 for GPCR studies) .
- Purity validation : Use HPLC-UV/ELSD to confirm compound integrity (>98% purity) and rule out impurities (e.g., des-methyl analogs) as confounding factors .
- Control benchmarking : Compare results with established reference compounds (e.g., clozapine for D receptor binding) to calibrate assay sensitivity .
Q. What are the best practices for analyzing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., methoxy or methyl bridges) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Key metabolic pathways may include N-demethylation or piperazine ring oxidation .
- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Use Arrhenius plots to predict shelf life .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or methylpiperazine with ethylpiperazine) to assess impact on receptor binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target receptors like 5-HT. Focus on key residues (e.g., Asp155 for hydrogen bonding) .
- Activity correlation : Tabulate IC values against structural variations (see Table 1).
Table 1 : Example SAR Data for Piperazine-Modified Analogs
| Substituent | 5-HT IC (nM) | D IC (nM) |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.5 | 85.6 ± 6.2 |
| 4-Fluorophenyl | 18.9 ± 2.1 | 92.4 ± 7.8 |
| 4-Methoxyphenyl | 45.7 ± 3.7 | 120.3 ± 9.5 |
Q. What in vitro and in vivo models are appropriate for preliminary toxicity assessment?
- In vitro :
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC < 10 μM indicates high risk) .
- Genotoxicity : Ames test with TA98 and TA100 strains to detect mutagenicity .
- In vivo :
- Acute toxicity : OECD Guideline 423—dose rats at 300–2000 mg/kg and monitor mortality/behavior for 14 days .
- Subchronic studies : 28-day oral dosing in rodents (10–100 mg/kg) with histopathology and serum biochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
